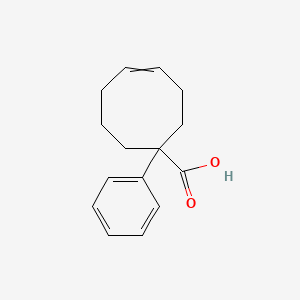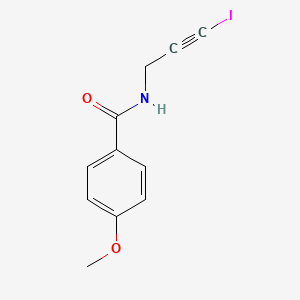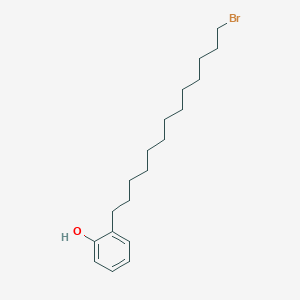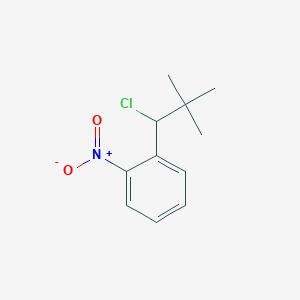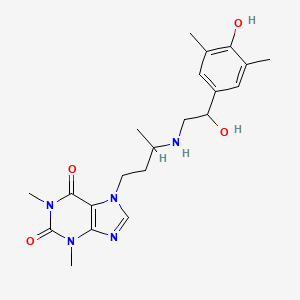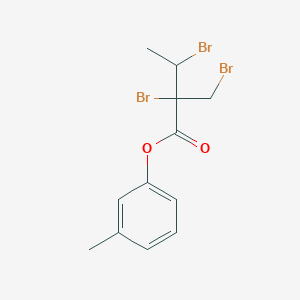
3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of a 3-methylphenyl group attached to a butanoate backbone, which is further substituted with bromine atoms. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the esterification of 3-methylphenol with 2,3-dibromo-2-(bromomethyl)butanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. These reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include 3-methylphenyl 2,3-dihydroxy-2-(hydroxymethyl)butanoate and its amine derivatives.
Reduction Reactions: Products include 3-methylphenyl 2,3-dihydroxy-2-(hydroxymethyl)butanoate.
Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.
Scientific Research Applications
3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylphenyl 2,3-dibromo-2-(hydroxymethyl)butanoate
- 3-Methylphenyl 2,3-dichloro-2-(chloromethyl)butanoate
- 3-Methylphenyl 2,3-diiodo-2-(iodomethyl)butanoate
Uniqueness
3-Methylphenyl 2,3-dibromo-2-(bromomethyl)butanoate is unique due to the presence of multiple bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
62918-58-5 |
|---|---|
Molecular Formula |
C12H13Br3O2 |
Molecular Weight |
428.94 g/mol |
IUPAC Name |
(3-methylphenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C12H13Br3O2/c1-8-4-3-5-10(6-8)17-11(16)12(15,7-13)9(2)14/h3-6,9H,7H2,1-2H3 |
InChI Key |
FACDOVHPGHEPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C(CBr)(C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


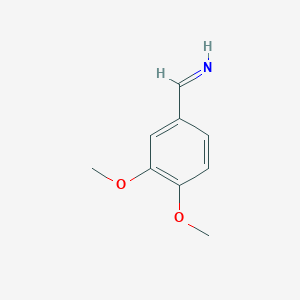
![1,3,6,9-Tetraphenyl-4-sulfanylidene-1,3,6,9-tetraazaspiro[4.4]nonan-2-one](/img/structure/B14522012.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14522023.png)
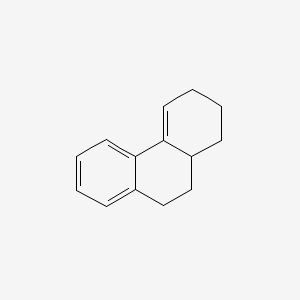
![Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14522056.png)

